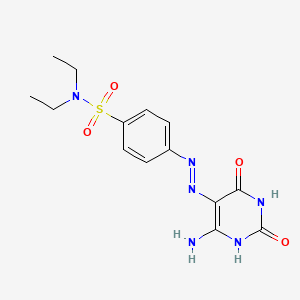

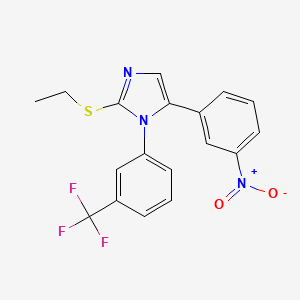

![molecular formula C12H14N2O3S2 B3018711 4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-18-0](/img/structure/B3018711.png)

4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This class of compounds has been extensively studied due to their diverse biological activities, including enzyme inhibition and potential therapeutic applications in various diseases.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of suitable benzene-based starting materials with sulfonamides or their precursors. For instance, the synthesis of Schiff base derivatives, such as those described in the literature, typically involves the condensation of an amine with an aldehyde or ketone . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the reaction of thiazole derivatives with benzenesulfonamide under specific conditions . These synthetic routes are crucial for producing compounds with high affinity for their biological targets, such as enzymes or receptors.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a benzene ring and a sulfonamide group, with various substituents that can significantly influence the compound's properties and biological activity. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in studies where the crystal structure of related compounds was elucidated . These structures often reveal important features such as hydrogen bonding, tautomerism, and the orientation of substituent groups, which can affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the presence of methoxy groups can influence the electronic properties of the molecule, affecting its reactivity in nucleophilic substitution reactions . Additionally, the thiazole ring present in some derivatives can engage in reactions typical of heterocyclic compounds, such as cycloadditions or halogenations . These reactions are essential for modifying the compound's structure to enhance its biological activity or to probe its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of methoxy groups can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The presence of hydrogen bond donors and acceptors, such as the sulfonamide group, can also impact the compound's solubility and its ability to form supramolecular structures through non-covalent interactions . These properties are critical for the compound's behavior in biological systems and its suitability as a therapeutic agent.

Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential in photodynamic therapy for cancer treatment. The compound's high singlet oxygen quantum yield and good fluorescence properties make it a promising type II photosensitizer in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Structural Studies and Tautomerism : Research by Beuchet, Leger, Varache-Lembège, and Nuhrich (1999) on a 2,4-dichlorobenzenesulfonamide derivative explores its crystal structure and tautomerism. This study provides insights into the compound's structural parameters and molecular interactions, which are crucial for understanding its chemical behavior (Beuchet et al., 1999).

Photodegradation Study : Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound structurally related to 4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide. Their findings on the photolability and photoproducts of sulfamethoxazole in acidic solutions contribute to our understanding of environmental degradation processes of similar compounds (Zhou & Moore, 1994).

Anticancer Activity : Kumar et al. (2015) synthesized and evaluated a series of benzenesulfonamide derivatives, including 4-methoxy benzenesulfonohydrazide, for their in vitro anticancer activity against various human cancer cell lines. This study underscores the potential of these compounds in developing new cancer therapies (Kumar et al., 2015).

Extraction of Industrial Contaminants : Speltini, Sturini, Maraschi, Porta, and Profumo (2016) developed a novel method for extracting benzenesulfonamide compounds from soil samples. This research is significant for environmental monitoring and the removal of industrial contaminants (Speltini et al., 2016).

Schiff Base Ligands and Tautomerism : A study by Yıldız, Ünver, Erdener, and Ocak Iskeleli (2010) on a Schiff base derivative of benzenesulfonamide highlights its significance in understanding photochromic and thermochromic characteristics. The research provides insights into tautomerism in these ligands, which is crucial for various chemical and pharmaceutical applications (Yıldız et al., 2010).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially activating or stopping certain pathways and enzymes, or stimulating or blocking receptors in biological systems .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, potentially resulting in various molecular and cellular effects .

Propiedades

IUPAC Name |

4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c1-9-14-10(8-18-9)7-13-19(15,16)12-5-3-11(17-2)4-6-12/h3-6,8,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXRDBYUYNXZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

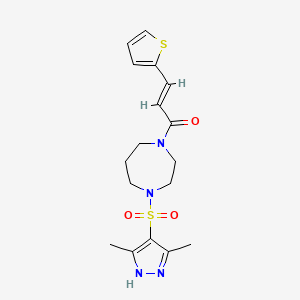

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3018628.png)

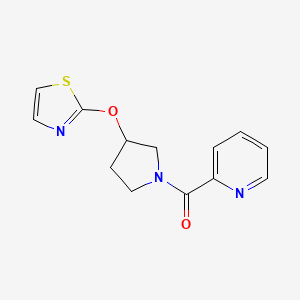

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)

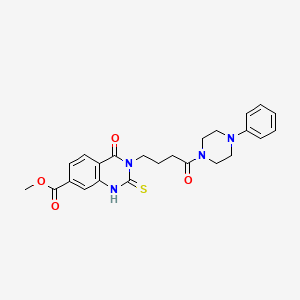

![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)

![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide](/img/structure/B3018643.png)

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)